molecular formula C19H22N2O3 B3107998 S-(-)-Hydrodolasetron CAS No. 163253-02-9

S-(-)-Hydrodolasetron

Cat. No.: B3107998
CAS No.: 163253-02-9
M. Wt: 326.4 g/mol
InChI Key: MLWGAEVSWJXOQJ-PIWLSVLZSA-N
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Description

S-(-)-Hydrodolasetron: is a stereoisomer of hydrodolasetron, a compound known for its antiemetic properties. It is primarily used in the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy. The compound works by blocking serotonin receptors in the brain and gastrointestinal tract, which are responsible for triggering nausea and vomiting.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Hydrodolasetron involves several steps, starting from the precursor compounds. One common method includes the reduction of dolasetron to hydrodolasetron using a chiral catalyst to ensure the production of the S-(-) enantiomer. The reaction conditions typically involve the use of hydrogen gas and a metal catalyst such as palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: S-(-)-Hydrodolasetron undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydrodolasetron back to dolasetron.

    Reduction: The reduction of dolasetron to hydrodolasetron is a key step in its synthesis.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas and palladium on carbon are typically used.

    Substitution: Reagents such as sodium hydroxide or other strong bases are used to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Dolasetron

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(-)-Hydrodolasetron has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

    Biology: The compound is studied for its interactions with serotonin receptors and its effects on cellular signaling pathways.

    Medicine: this compound is extensively researched for its antiemetic properties and potential use in treating other conditions related to serotonin imbalance.

    Industry: It is used in the pharmaceutical industry for the development of antiemetic drugs.

Mechanism of Action

S-(-)-Hydrodolasetron exerts its effects by selectively blocking serotonin (5-HT3) receptors in the brain and gastrointestinal tract. This inhibition prevents serotonin from binding to its receptors, thereby reducing the activation of the vomiting center in the brain. The compound’s high affinity for the 5-HT3 receptor and its ability to cross the blood-brain barrier contribute to its effectiveness as an antiemetic.

Comparison with Similar Compounds

    Dolasetron: The parent compound of hydrodolasetron, used for similar antiemetic purposes.

    Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

    Granisetron: Similar to ondansetron, it is used in the treatment of chemotherapy-induced nausea and vomiting.

Uniqueness: S-(-)-Hydrodolasetron is unique due to its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or other enantiomeric forms. This specificity can lead to variations in efficacy, side effects, and overall therapeutic profile.

Properties

IUPAC Name

[(7S,10S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWGAEVSWJXOQJ-PIWLSVLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CC(CC3N2C[C@H](C1C3)O)OC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163253-02-9
Record name Hydrodolasetron, S-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDRODOLASETRON, S-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X3Q22S6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-(-)-Hydrodolasetron
Reactant of Route 2
S-(-)-Hydrodolasetron
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S-(-)-Hydrodolasetron
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S-(-)-Hydrodolasetron
Reactant of Route 5
S-(-)-Hydrodolasetron
Reactant of Route 6
S-(-)-Hydrodolasetron

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